molecular formula C15H23N3S B11598837 5-Butyl-2-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazolidine-3-thione

5-Butyl-2-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazolidine-3-thione

Cat. No.: B11598837
M. Wt: 277.4 g/mol
InChI Key: MSKKINCYGJCRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butyl-2-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazolidine-3-thione is an organic compound belonging to the class of triazolidine derivatives This compound is characterized by its unique structure, which includes a triazolidine ring substituted with butyl, dimethylphenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-2-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazolidine-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a carbon disulfide source. The reaction conditions often include:

    Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: Elevated temperatures (around 80-100°C) to facilitate the cyclization process.

    Catalysts: Basic catalysts such as triethylamine or potassium carbonate to promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

5-Butyl-2-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazolidine-3-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Butyl-2-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazolidine-3-thione involves its interaction with molecular targets through its functional groups. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic ring and alkyl substituents may also contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Butyl-2-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazolidine-3-thione lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C15H23N3S

Molecular Weight

277.4 g/mol

IUPAC Name

5-butyl-2-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C15H23N3S/c1-5-6-9-15(4)16-14(19)18(17-15)13-8-7-11(2)12(3)10-13/h7-8,10,17H,5-6,9H2,1-4H3,(H,16,19)

InChI Key

MSKKINCYGJCRQA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(NC(=S)N(N1)C2=CC(=C(C=C2)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.